

# Oroxylin A: A Comprehensive Pharmacokinetic and ADME Profile

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## Compound of Interest

Compound Name: Oroxylin A

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## Introduction

**Oroxylin A**, a natural flavonoid predominantly isolated from the roots of *Scutellaria baicalensis* Georgi and *Oroxylum indicum*, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.<sup>[1][2][3][4]</sup> Despite its therapeutic potential, the clinical development of **Oroxylin A** is hampered by its poor pharmacokinetic profile, particularly its low oral bioavailability.<sup>[4][5][6]</sup> This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of **Oroxylin A**, supported by quantitative data and detailed experimental methodologies.

## Pharmacokinetic Profile

The systemic exposure to **Oroxylin A** following oral administration is limited due to extensive first-pass metabolism.<sup>[4]</sup> In vivo studies in rats have demonstrated a relative bioavailability of less than 2% after intragastric administration.<sup>[7]</sup> Upon intravenous administration, **Oroxylin A** is rapidly eliminated from the body.<sup>[7]</sup>

## Quantitative Pharmacokinetic Parameters in Rats

Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	Half-life (t1/2) (h)	Reference
Intravenous (i.v.)	2	-	-	-	-	[7]
Intragastric (i.g.)	40	-	-	-	-	[7]
Intragastric (i.g.)	120	-	-	-	-	[7]
Intragastric (i.g.)	360	-	-	-	-	[7]

Note: Specific Cmax, Tmax, AUC, and half-life values from the cited study were not available in the provided search results. The study did indicate rapid elimination after i.v. administration and bioavailability of <2% for all i.g. doses.[7]

When administered as part of a *Scutellariae Radix* extract to rats, **Oroxylin A** and its primary glucuronide metabolite were detectable in plasma for up to 48 hours.[8] The glucuronide form showed significantly higher plasma concentrations (Cmax and AUC) compared to the aglycone, being 10-130 times greater.[8]

## Absorption

The low oral bioavailability of **Oroxylin A** suggests poor absorption from the gastrointestinal tract and/or extensive first-pass metabolism.[4][5] Studies suggest that high intestinal permeability may contribute to its initial uptake.[8] However, once absorbed, it is rapidly metabolized, primarily through glucuronidation in the gut and liver.[4]

## Distribution

Following administration, **Oroxylin A** and its metabolites, **Oroxylin A 7-O-glucuronide (OG)** and **Oroxylin A sodium sulfonate (OS)**, are widely distributed throughout the body.[1][7] In rats, **Oroxylin A** shows a higher distribution in the liver, while its metabolites are found in higher concentrations in the kidneys.[1][7] Notably, **Oroxylin A** and its metabolites have been shown

to cross the blood-brain barrier.[1] In vitro studies using HepG2 tumor cells have indicated that both **Oroxylin A** and its glucuronide metabolite can distribute into the cell nuclei.[1]

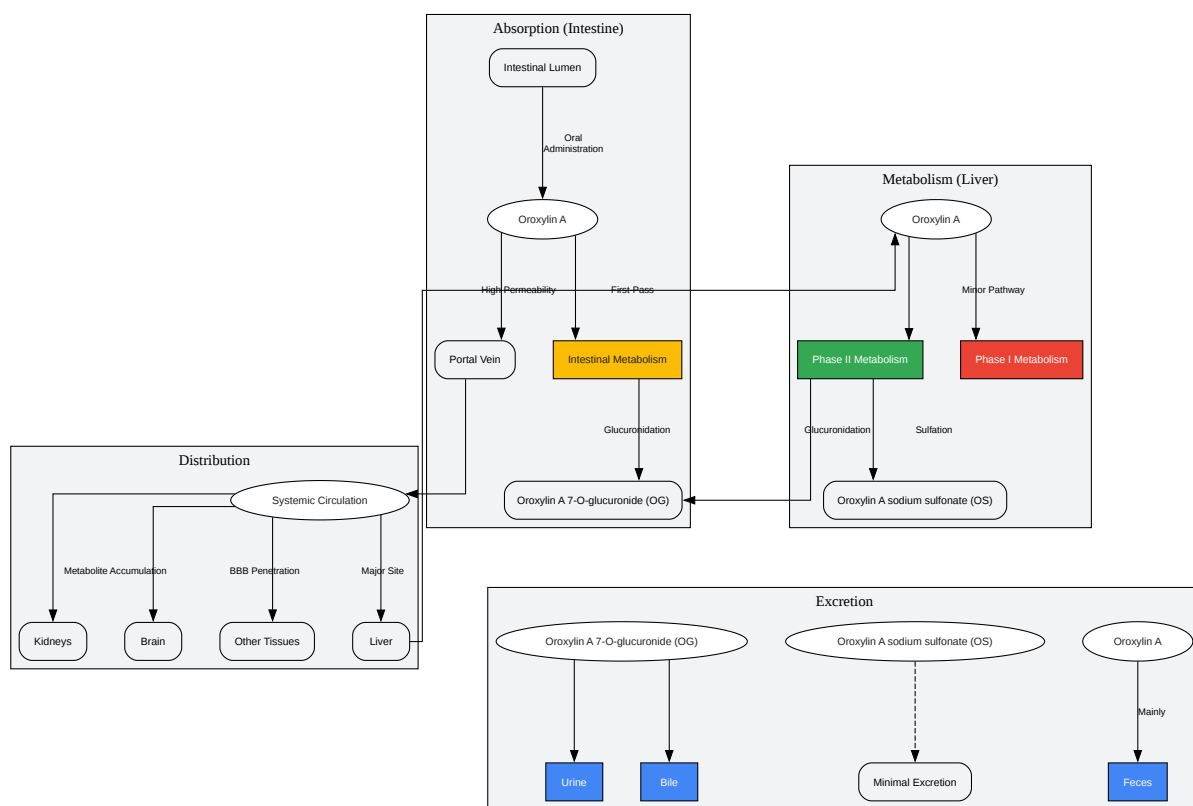
## Metabolism

The metabolism of **Oroxylin A** is characterized by extensive phase II conjugation reactions, with glucuronidation and sulfation being the principal pathways.[5][6] Phase I metabolism appears to be a minor route.[5][6]

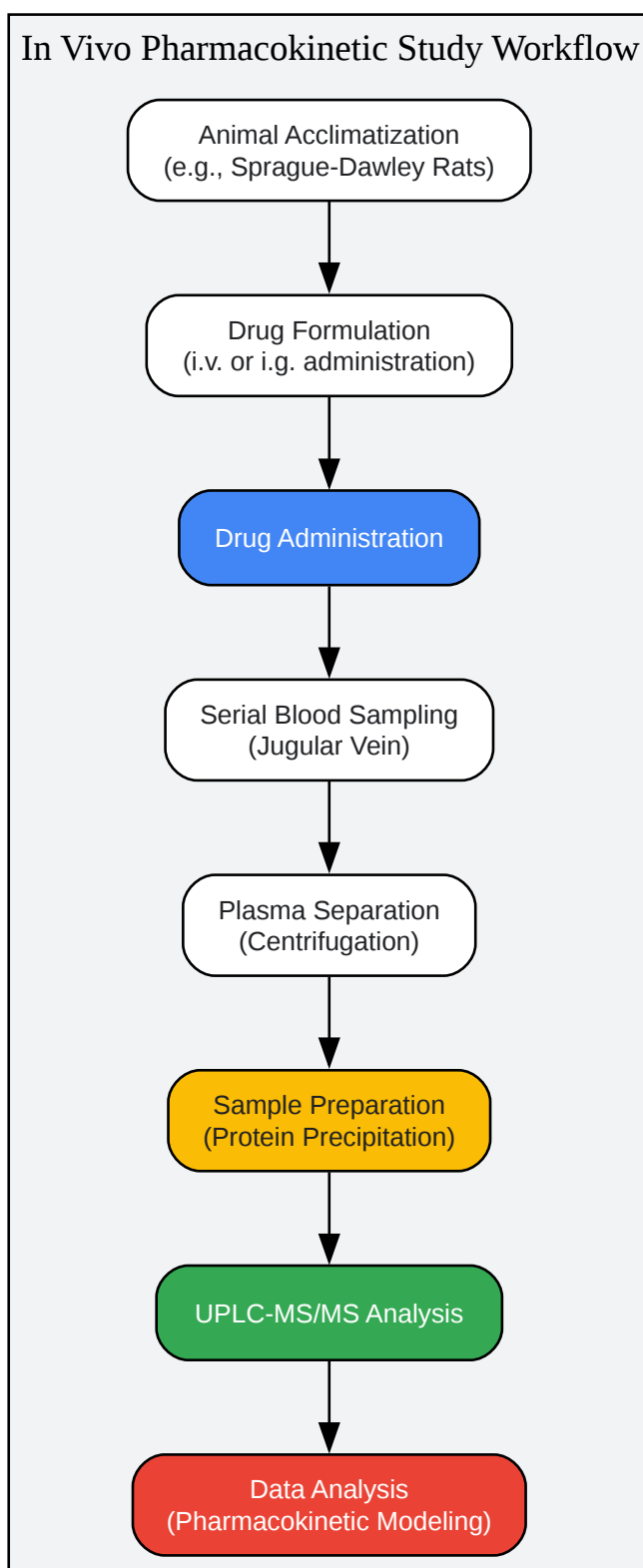
The primary metabolites identified are:

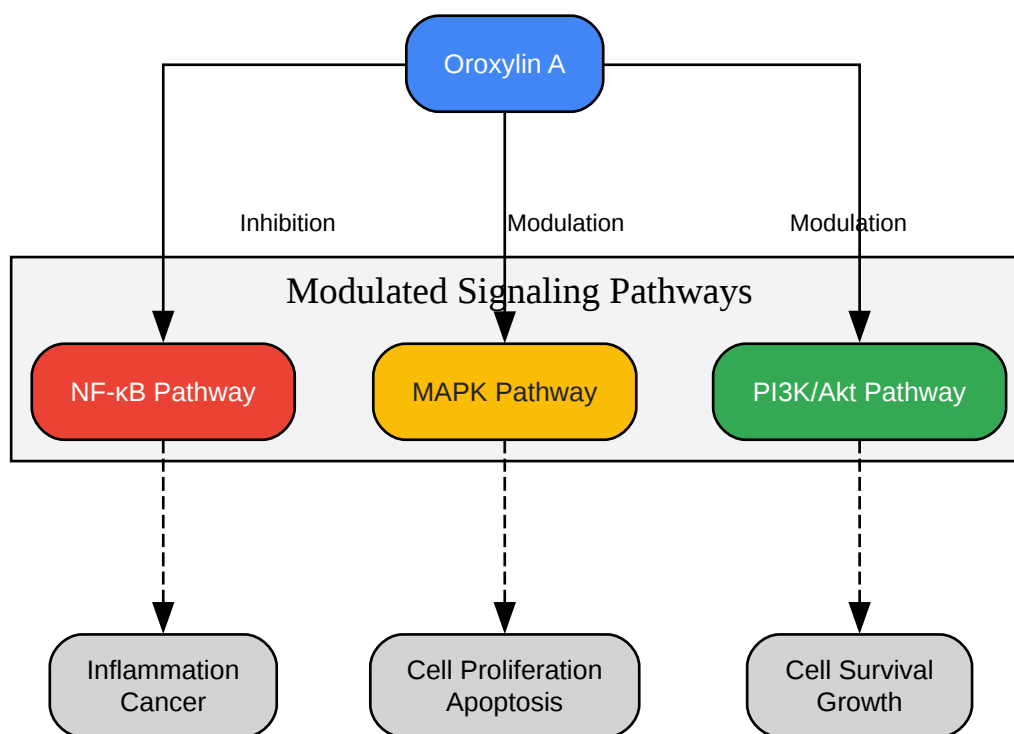
- **Oroxylin A** 7-O-glucuronide (OG)[1][7]
- **Oroxylin A** sodium sulfonate (OS)[1][7]

In vitro studies using liver microsomes and primary hepatocytes from humans, monkeys, dogs, rats, and mice have revealed significant species differences in metabolism, particularly in phase II reactions.[5][6] These studies suggest that monkeys and rats may be more suitable preclinical models for studying the metabolism of **Oroxylin A** than dogs or mice.[5][6]



## In Vivo Pharmacokinetic Study Workflow





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